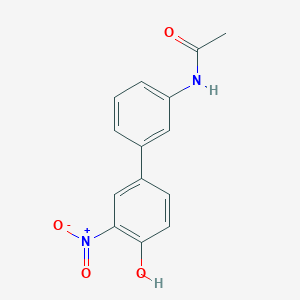![molecular formula C14H12N2O4 B6382789 4-[3-(N-Methylaminocarbonyl)phenyl]-2-nitrophenol, 95% CAS No. 1261923-89-0](/img/structure/B6382789.png)
4-[3-(N-Methylaminocarbonyl)phenyl]-2-nitrophenol, 95%
Descripción general
Descripción
4-[3-(N-Methylaminocarbonyl)phenyl]-2-nitrophenol, 95% is an organic compound that has been used in a variety of scientific research applications. It is a derivative of nitrophenol, which is a synthetic compound that has numerous applications in the medical, pharmaceutical, and industrial fields. This compound is a white crystalline solid, with a molecular weight of 222.26 g/mol and a melting point of 100-102 °C. It is soluble in methanol, ethanol, and water, and is insoluble in ether and chloroform. 4-[3-(N-Methylaminocarbonyl)phenyl]-2-nitrophenol, 95% has been used in research applications as a reagent for the synthesis of various compounds, and for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-[3-(N-Methylaminocarbonyl)phenyl]-2-nitrophenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various compounds, such as the antifungal agent fluconazole, the anti-inflammatory agent ibuprofen, and the anti-cancer drug imatinib. It has also been used as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of pharmaceuticals. Additionally, it has been used in the synthesis of fluorescent dyes and optical imaging agents.
Mecanismo De Acción
4-[3-(N-Methylaminocarbonyl)phenyl]-2-nitrophenol, 95% is a synthetic compound that has numerous biochemical and physiological effects. It acts as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. Additionally, it has been found to inhibit the activity of the enzyme phosphodiesterase, which is involved in the regulation of cellular energy production. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
4-[3-(N-Methylaminocarbonyl)phenyl]-2-nitrophenol, 95% has been found to have numerous biochemical and physiological effects. It has been found to have anti-inflammatory, anti-bacterial, and anti-viral properties. Additionally, it has been found to have anti-cancer, anti-fungal, and anti-parasitic effects. It has also been found to have anti-oxidant, anti-allergenic, and anti-diabetic effects. Furthermore, it has been found to have neuroprotective, cardioprotective, and hepatoprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[3-(N-Methylaminocarbonyl)phenyl]-2-nitrophenol, 95% has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is that it is a relatively inexpensive and readily available reagent. Additionally, it is soluble in a variety of solvents, including methanol, ethanol, and water, and is insoluble in ether and chloroform. Furthermore, it has a wide range of biochemical and physiological effects, making it a useful tool for a variety of research applications.
However, there are also some limitations to the use of 4-[3-(N-Methylaminocarbonyl)phenyl]-2-nitrophenol, 95%. It is a synthetic compound, and there is a lack of long-term safety data regarding its use in laboratory experiments. Additionally, it is a highly reactive compound, and can react with other compounds in the laboratory, which can lead to unexpected results.
Direcciones Futuras
There are a number of potential future directions for the use of 4-[3-(N-Methylaminocarbonyl)phenyl]-2-nitrophenol, 95%. It could be used in the development of new pharmaceuticals and other compounds with therapeutic effects. Additionally, it could be used in the synthesis of new polymers and other materials for industrial applications. Furthermore, it could be used in the development of new imaging agents and fluorescent dyes for medical and scientific research. Finally, it could be used to develop new drugs and treatments for a variety of diseases and conditions.
Métodos De Síntesis
4-[3-(N-Methylaminocarbonyl)phenyl]-2-nitrophenol, 95% can be synthesized from 4-nitrophenol and N-methylaminocarbonyl chloride in a two-step process. In the first step, 4-nitrophenol is reacted with N-methylaminocarbonyl chloride in aqueous dimethylformamide to form the intermediate 4-[3-(N-methylaminocarbonyl)phenyl]oxyacetic acid. In the second step, the intermediate is reacted with nitric acid to form the desired product, 4-[3-(N-methylaminocarbonyl)phenyl]-2-nitrophenol, 95%.
Propiedades
IUPAC Name |
3-(4-hydroxy-3-nitrophenyl)-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-15-14(18)11-4-2-3-9(7-11)10-5-6-13(17)12(8-10)16(19)20/h2-8,17H,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDXEWWKHFBJLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686287 | |
| Record name | 4'-Hydroxy-N-methyl-3'-nitro[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(N-Methylaminocarbonyl)phenyl]-2-nitrophenol | |
CAS RN |
1261923-89-0 | |
| Record name | 4'-Hydroxy-N-methyl-3'-nitro[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















